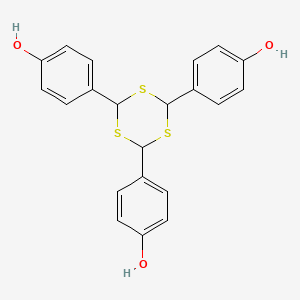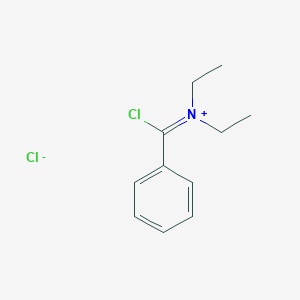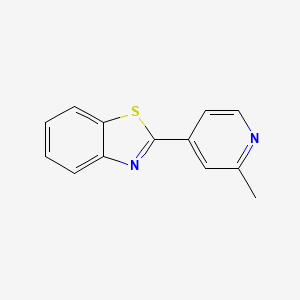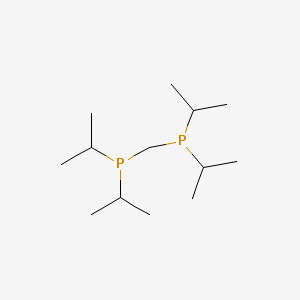
Phosphine, methylenebis[bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, methylenebis[bis(1-methylethyl)- is an organophosphorus compound with the chemical formula C6H15OP. It is also known as diisopropoxyphosphine. This compound is a colorless liquid with a lower boiling point and density. It is slightly soluble in water and soluble in some organic solvents such as ether and benzene at room temperature .
Métodos De Preparación
Phosphine, methylenebis[bis(1-methylethyl)- can be synthesized through the reaction of isopropyl alcohol and phosphine trichloride, generating phosphine, methylenebis[bis(1-methylethyl)- and hydrogen chloride. The reaction process needs to be carried out under the protection of inert gas and at low temperature to avoid the production of dangerous substances . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional safety and efficiency measures in place.
Análisis De Reacciones Químicas
Phosphine, methylenebis[bis(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different phosphine compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Phosphine, methylenebis[bis(1-methylethyl)- is often used as a reagent in organic synthesis, especially as a ligand in transition metal-catalyzed reactions. It is used in the synthesis of compounds containing phosphorus atoms, which are important in the fields of drugs, pesticides, and dyes. Additionally, it can be used as a chemical reagent in research and laboratories .
Mecanismo De Acción
The mechanism by which phosphine, methylenebis[bis(1-methylethyl)- exerts its effects involves its ability to act as a ligand in transition metal-catalyzed reactions. It can coordinate with transition metals, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparación Con Compuestos Similares
Phosphine, methylenebis[bis(1-methylethyl)- can be compared with other similar compounds such as:
Phosphine, bis(1-methylethyl)-:
Phosphine, bis(1,1-dimethylethyl)-:
The uniqueness of phosphine, methylenebis[bis(1-methylethyl)- lies in its specific structure, which allows it to act as a versatile ligand in various chemical reactions.
Propiedades
Número CAS |
63366-53-0 |
|---|---|
Fórmula molecular |
C13H30P2 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
di(propan-2-yl)phosphanylmethyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C13H30P2/c1-10(2)14(11(3)4)9-15(12(5)6)13(7)8/h10-13H,9H2,1-8H3 |
Clave InChI |
CENARGAPNWIAMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(CP(C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


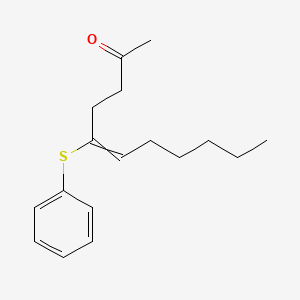
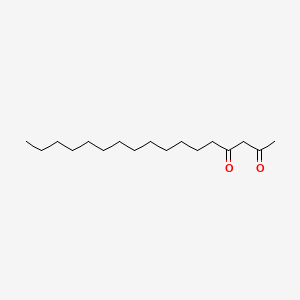
![(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol](/img/structure/B14503970.png)
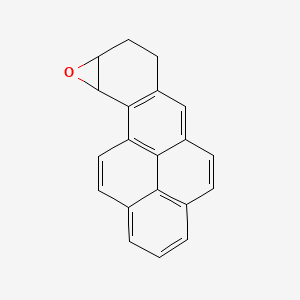
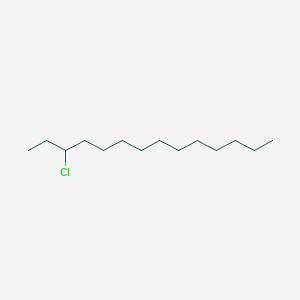
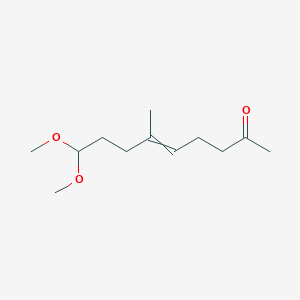

![1-[(Hex-1-yn-3-yl)oxy]-N-{[(hex-1-yn-3-yl)oxy]methyl}methanamine](/img/structure/B14503996.png)



